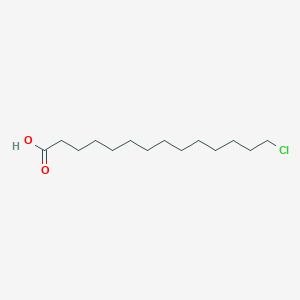

14-Chlorotetradecanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H27ClO2 |

|---|---|

Molecular Weight |

262.81 g/mol |

IUPAC Name |

14-chlorotetradecanoic acid |

InChI |

InChI=1S/C14H27ClO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13H2,(H,16,17) |

InChI Key |

HWFYSYQYVSMXMQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 14 Chlorotetradecanoic Acid and Its Research Analogues

Chemical Synthesis Pathways for Chlorinated Fatty Acids

The creation of chlorinated fatty acids, such as 14-chlorotetradecanoic acid, relies on multi-step chemical pathways that often begin with a different halogenated precursor or a protected form of the fatty acid.

Derivatization from Bromo-tetradecanoic acid precursors

A common and effective method for synthesizing this compound involves a halide exchange reaction starting from a bromo-analogue. This process typically begins with the synthesis of methyl 14-bromotetradecanoate. This precursor is then converted to the chloro-derivative.

In a documented synthesis, methyl 14-bromotetradecanoate is dissolved in acetonitrile (B52724). prepchem.com To this solution, calcium chloride and tetraethylammonium (B1195904) chloride are added, and the mixture is heated to 80°C for three hours. prepchem.com This reaction facilitates the substitution of the bromine atom with a chlorine atom, yielding methyl 14-chlorotetradecanoate. prepchem.com The final step to obtain the free fatty acid is the hydrolysis of this methyl ester. prepchem.com

Hydrolysis of Methyl Esters in this compound Synthesis

Once methyl 14-chlorotetradecanoate is synthesized, the protective methyl group must be removed to yield the final carboxylic acid. This is achieved through a process called saponification, followed by acidification.

The methyl ester is treated with potassium hydroxide (B78521) dissolved in 50% aqueous ethanol (B145695) and stirred at 60°C for one hour. prepchem.com After the reaction, the ethanol is evaporated. The remaining mixture is then acidified, typically with citric acid, to a weakly acidic pH. prepchem.com This protonates the carboxylate salt, causing the this compound to precipitate or become extractable into an organic solvent like ethyl acetate (B1210297). prepchem.com

General Halogenation Strategies in Fatty Acid Synthesis for Research Purposes

Various strategies exist for introducing halogens into fatty acid chains, with the specific method depending on the desired position of the halogen.

For introducing a chlorine atom at the α-position (the carbon adjacent to the carboxyl group), a well-known method is the Hell-Volhard-Zelinsky (HVZ) reaction, which uses a phosphorus halide catalyst. google.com However, this method can lack regiospecificity. google.com More modern and efficient procedures have been developed. For instance, α-chlorination of long-chain saturated fatty acids like myristic, palmitic, and stearic acid can be achieved using trichloroisocyanuric acid (TCCA) as a "green" halogenating agent under solvent-free conditions. unimi.itacs.org This method has been shown to produce α-chloro fatty acids in high yields (96-97%). researchgate.net Another approach involves the photochemical α-chlorination of fatty acid chlorides using thionyl chloride. nih.gov

For terminal (ω) halogenation, as in this compound, the synthesis often starts with a precursor that already contains a functional group at the terminal position, such as a ω-bromo alcohol, which is then converted to the final product through a series of reactions. prepchem.com

Targeted Synthesis of Research-Specific Derivatives of α-Chlorinated Fatty Acids

To investigate the biological roles and metabolic fate of chlorinated fatty acids, researchers synthesize specialized derivatives. These analogues are designed for specific analytical techniques or to track their movement within cells.

Pentafluorobenzyl Ester Formation for Analytical Characterization

For highly sensitive detection in biological samples, fatty acids are often converted into pentafluorobenzyl (PFB) esters. aocs.org This derivatization is particularly useful for analysis by gas chromatography-mass spectrometry (GC-MS) with electron capture detection, as the PFB group is strongly electron-capturing, which significantly enhances sensitivity. rsc.orgontosight.ai

The formation of PFB esters can be accomplished by reacting the free fatty acid with pentafluorobenzyl bromide in the presence of a base like triethylamine (B128534) in an acetonitrile solution. aocs.org An alternative method involves direct transesterification from phospholipids (B1166683) using pentafluorobenzyl alcohol and a catalyst at room temperature, which allows for the analysis of trace amounts of fatty acids in complex biological samples with detection limits in the picogram range. nih.gov This high sensitivity is crucial for detecting the low concentrations of chlorinated fatty acids that may be present in tissues. nih.govnih.gov

"Clickable" Alkyne Analogue Synthesis for Subcellular Trafficking Studies

To visualize the uptake and localization of fatty acids within cells, researchers synthesize "clickable" analogues. snmjournals.org These molecules contain a bioorthogonal functional group, typically a terminal alkyne, which does not interfere with normal biological processes. researchgate.netfrontiersin.org The alkyne group can be covalently linked to a reporter molecule, such as a fluorescent azide, through a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". jove.comnih.gov

The synthesis of these analogues involves incorporating an alkyne at a specific position, often the terminal (ω) end of the fatty acid chain. researchgate.net This allows the fatty acid to be metabolized by the cell, and its subsequent location can be imaged using fluorescence microscopy after the click reaction. nih.gov This technique has been successfully used to study the metabolism and trafficking of various fatty acids and provides a powerful tool for investigating the cellular fate of chlorinated fatty acid analogues. snmjournals.orgresearchgate.net

Biosynthetic Pathways and Endogenous Formation of α Chlorinated Fatty Acids in Model Systems

Role of Myeloperoxidase (MPO) in α-Chlorofatty Aldehyde Production from Plasmalogens

During inflammatory responses, activated leukocytes, especially neutrophils, release myeloperoxidase (MPO). frontiersin.orgumsystem.edu This enzyme catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. frontiersin.orgmdpi.com

The primary target for HOCl-mediated chlorination in the formation of these unique lipids are plasmalogens. frontiersin.orgmdpi.comnih.gov Plasmalogens are a class of phospholipids (B1166683) distinguished by a vinyl ether linkage at the sn-1 position of the glycerol (B35011) backbone. mdpi.comsemanticscholar.org This vinyl ether bond is particularly susceptible to attack by HOCl. mdpi.comnih.gov

The reaction of HOCl with the vinyl ether bond of plasmalogens leads to the liberation of an α-chlorofatty aldehyde and a lysophospholipid. mdpi.comsfrbm.org For instance, the attack of HOCl on a plasmalogen containing a 14-carbon chain at the sn-1 position would yield 2-chlorotetradecanal. This initial product, the α-chlorofatty aldehyde, is a reactive species that can undergo further metabolic transformations. nih.govnih.gov

The generation of α-chlorofatty aldehydes from plasmalogens has been observed in various model systems. Activated human neutrophils and monocytes have been shown to produce α-chlorofatty aldehydes, including 2-chlorohexadecanal and 2-chlorooctadecanal. sfrbm.orgnih.gov The presence of these chlorinated aldehydes is not limited to isolated cells; they have also been detected in pathological tissues, such as human atherosclerotic lesions and in the heart tissue of rats following infarction. mdpi.com

Enzymatic Oxidation of α-Chlorofatty Aldehydes to α-Chlorofatty Acids in Cellular Models

The α-chlorofatty aldehydes generated from plasmalogen oxidation are not end products. They are substrates for further enzymatic conversion within the cell. A key metabolic fate of these aldehydes is their oxidation to the corresponding α-chlorofatty acid. nih.govsfrbm.orgnih.gov

This oxidation is catalyzed by the enzyme fatty aldehyde dehydrogenase. sfrbm.org In this reaction, the aldehyde group (-CHO) of the α-chlorofatty aldehyde is converted into a carboxylic acid group (-COOH), resulting in the formation of a more stable α-chlorofatty acid. nih.govnih.gov For example, 2-chlorotetradecanal would be oxidized to 14-chlorotetradecanoic acid.

This conversion from the aldehyde to the acid has been demonstrated in various cellular models. In activated neutrophils, the initially formed α-chlorofatty aldehyde is predominantly oxidized to its corresponding α-chlorofatty acid. nih.gov Similarly, studies using human monocytes have shown that upon stimulation, there is a significant increase in the intracellular levels of α-chlorofatty acids. nih.govnih.gov

The table below summarizes the key steps in the formation of α-chlorofatty acids from plasmalogens.

| Step | Reactant(s) | Enzyme | Product(s) | Cellular Context |

| 1 | Plasmalogen, Hypochlorous Acid (HOCl) | Myeloperoxidase (MPO) | α-Chlorofatty Aldehyde, Lysophospholipid | Activated Leukocytes (e.g., Neutrophils, Monocytes) |

| 2 | α-Chlorofatty Aldehyde | Fatty Aldehyde Dehydrogenase | α-Chlorofatty Acid | Activated Leukocytes, other cell types |

Accumulation of α-Chlorofatty Acids in Activated Leukocytes and Tissues in Experimental Systems

The enzymatic production of α-chlorofatty acids leads to their accumulation in activated inflammatory cells and surrounding tissues. This buildup has been documented in several experimental settings, highlighting the biological relevance of this pathway.

In primary human monocytes stimulated with phorbol (B1677699) myristate acetate (B1210297) (a potent activator), the levels of α-chlorofatty acids were found to increase by five-fold, reaching concentrations of approximately 20 μmol/L. nih.gov This demonstrates that under conditions mimicking an inflammatory response, these chlorinated lipids are actively synthesized and retained within the cells. nih.gov

Beyond isolated cells, the presence of α-chlorofatty acids has been confirmed in more complex biological samples. For instance, α-chlorofatty aldehydes, the immediate precursors, accumulate in activated human neutrophils and monocytes, as well as in atherosclerotic lesions and infarcted heart tissue. sfrbm.org The subsequent oxidation to the more stable α-chlorofatty acid ensures their persistence in these environments. nih.govscispace.com

The accumulation of these molecules is significant as they are not inert bystanders. Research has shown that α-chlorofatty acids can elicit biological responses, including inducing apoptosis in monocytes. nih.gov The table below presents findings on the accumulation of α-chlorofatty acids in different experimental models.

| Experimental System | Key Findings | Reference |

| Phorbol myristate-stimulated human monocytes | 5-fold increase in α-chlorofatty acid levels to ~20 μmol/L. | nih.gov |

| Activated human neutrophils and monocytes | Accumulation of α-chlorofatty aldehydes, the precursors to α-chlorofatty acids. | sfrbm.org |

| Human atherosclerotic lesions | Detection of α-chlorofatty aldehydes. | mdpi.com |

| Infarcted rat heart tissue | Presence of elevated levels of α-chlorofatty aldehydes. | mdpi.com |

Metabolism and Catabolism of α Chlorinated Fatty Acids in Biological Research Models

ω-Oxidation Pathways of α-Chlorofatty Acids

The metabolic cascade for α-ClFA begins with ω-oxidation, a process that modifies the terminal methyl group (the ω-carbon) of the fatty acid chain. nih.govnih.gov This initial step is catalyzed by cytochrome P450 enzymes, specifically from the CYP4A family, which hydroxylate the ω-carbon. nih.gov Following this hydroxylation, the terminal alcohol group is further oxidized in the cytosol to a carboxylic acid, resulting in the formation of an α-chlorinated dicarboxylic acid. nih.govnih.gov

Research using liver microsomes has shown that α-chlorofatty acids, such as 2-chlorohexadecanoic acid (2-ClHA), undergo an initial ω-hydroxylation step. nih.govnih.gov Subsequent oxidation steps have been studied in human hepatocellular cell lines (HepG2), which are capable of converting the ω-hydroxylated intermediate into a full dicarboxylic acid. nih.govnih.gov

In studies where HepG2 cells were incubated with 2-ClHA, mass spectrometric analysis identified the formation of 2-chlorohexadecane-(1,16)-dioic acid (2-ClHDDA), the direct dicarboxylic acid product. nih.govnih.gov Further investigation of the cell culture media also revealed the presence of shorter-chain dicarboxylic acids, including 2-chlorotetradecane-(1,14)-dioic acid (2-ClTDDA), indicating that the initial dicarboxylic acid product undergoes further processing. nih.govnih.govnih.gov The identification of 2-chlorotetradecane-(1,14)-dioic acid confirms that the ω-oxidation pathway is a key catabolic route for long-chain α-chlorinated fatty acids. nih.gov

Once the α-chlorodicarboxylic acid is formed, it can be shortened via β-oxidation. nih.govnih.gov Crucially, this β-oxidation does not occur from the α-end, which is blocked by the chlorine atom, but rather from the newly formed carboxylic acid group at the ω-end. nih.govnih.gov Each cycle of β-oxidation removes a two-carbon unit, leading to the generation of progressively shorter α-chlorinated dicarboxylic acids. nih.gov

Studies have demonstrated this sequential shortening process. The identification of 2-chlorotetradecane-(1,14)-dioic acid in HepG2 cells treated with 2-chlorohexadecanoic acid is a direct result of one cycle of β-oxidation from the ω-end of 2-chlorohexadecane-(1,16)-dioic acid. nih.govnih.gov This process continues, ultimately leading to the formation of a much shorter dicarboxylic acid, 2-chloroadipic acid (2-ClAdA), which is a six-carbon dicarboxylic acid. nih.govnih.govnih.gov This final metabolite is then excreted in the urine, serving as a clearance product for the parent α-ClFA. nih.govnih.govnih.gov The use of stable isotope-labeled 2-ClHA has definitively shown a precursor-product relationship between the parent α-ClFA and the resulting α-chlorinated dicarboxylic acids. nih.govnih.gov

Formation of α-Chlorodicarboxylic Acids, such as 2-chlorotetradecane-(1,14)-dioic acid

In Vitro Metabolic Studies in Hepatocytes and Other Cellular Systems

The metabolism of α-chlorinated fatty acids has been effectively studied using in vitro models, primarily human hepatocellular carcinoma cells (HepG2) and liver microsomes. nih.govnih.gov These systems have been instrumental in elucidating the specific metabolic pathways involved.

In studies with liver microsomes, the initial ω-hydroxylation of 2-chlorohexadecanoic acid (2-ClHA) was demonstrated, confirming the first step of the ω-oxidation pathway. nih.govnih.gov The HepG2 cell line has been used to examine the complete sequence of oxidation. nih.govnih.gov When these cells are incubated with 2-ClHA, they produce and secrete a series of α-chlorinated dicarboxylic acids. nih.gov

Research findings show that the production of these metabolites is dependent on both the concentration of the parent α-ClFA and the duration of incubation. nih.govnih.govscience.gov For instance, incubating HepG2 cells with increasing concentrations of 2-ClHA (from 1 µM to 50 µM) resulted in a corresponding increase in the levels of 2-chlorohexadecane-(1,16)-dioic acid, 2-chlorotetradecane-(1,14)-dioic acid, and 2-chloroadipic acid detected in both the cells and the surrounding culture medium. researchgate.net Similarly, time-course experiments showed a progressive accumulation of these metabolites over a 24-hour period. researchgate.net

These in vitro studies have been crucial for identifying the enzymatic machinery and cellular location of α-ClFA metabolism, demonstrating the key role of hepatocytes in processing these compounds for eventual excretion. nih.govnih.gov

Table 1: In Vitro Metabolism of 2-Chlorohexadecanoic Acid (2-ClHA)

| Biological Model | Key Process Investigated | Major Metabolites Identified | Key Finding | Reference |

| Liver Microsomes | Initial ω-hydroxylation | ω-hydroxy-2-ClHA | Confirmed the first enzymatic step of ω-oxidation. | nih.govnih.gov |

| HepG2 Cells | Complete ω-oxidation and subsequent β-oxidation | 2-chlorohexadecane-(1,16)-dioic acid, 2-chlorotetradecane-(1,14)-dioic acid, 2-chloroadipic acid | Demonstrated the full catabolic pathway from a long-chain α-ClFA to shorter dicarboxylic acids. Production is concentration- and time-dependent. | nih.govnih.govnih.gov |

Identification and Quantification of α-Chlorinated Fatty Acid Metabolites in Biological Fluids for Research

The identification and quantification of α-chlorinated fatty acid metabolites in biological samples such as urine, plasma, and cell culture media are essential for studying their metabolic pathways and biological significance. nih.govnih.gov Highly sensitive and specific analytical techniques are required for this purpose, with mass spectrometry-based methods being the primary choice. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for analyzing α-chlorinated dicarboxylic acids like 2-chlorotetradecane-(1,14)-dioic acid. nih.gov This technique offers high sensitivity and does not typically require a derivatization step. nih.gov The analysis often involves reversed-phase high-performance liquid chromatography (HPLC) to separate the metabolites. nih.gov For detection, selected reaction monitoring (SRM) in negative-ion mode is employed, which provides excellent sensitivity by monitoring a specific fragmentation reaction, such as the loss of hydrogen chloride (HCl) from the parent molecule. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is an alternative method. nih.gov For GC-MS analysis, the carboxylic acid groups of the metabolites are typically derivatized to form pentafluorobenzyl (PFB) esters. nih.govnih.gov This derivatization improves the volatility and chromatographic properties of the compounds. nih.gov Detection is then performed using negative-ion chemical ionization (NICI), which is highly sensitive for electronegative compounds like PFB esters. nih.gov

These analytical strategies, often utilizing stable isotope-labeled internal standards, allow for precise quantification and have been successfully applied to detect endogenous levels of metabolites like 2-chloroadipic acid in human and rat urine, as well as to trace the metabolic fate of administered α-ClFA in animal models. nih.govnih.govnih.gov

Table 2: Analytical Methods for α-Chlorinated Fatty Acid Metabolites

| Analytical Technique | Sample Preparation | Detection Method | Application | Reference |

| LC-MS/MS | Direct injection or simple extraction | Electrospray Ionization (ESI) with Selected Reaction Monitoring (SRM) | Quantification of α-ClFA and their dicarboxylic acid metabolites in biological fluids. | nih.gov |

| GC-MS | Derivatization to Pentafluorobenzyl (PFB) esters | Negative-Ion Chemical Ionization (NICI) | Identification and quantification of α-chlorinated dicarboxylic acids. | nih.govnih.gov |

Molecular and Cellular Biological Activities of α Chlorinated Fatty Acids in Research Models

Impact on Cellular Apoptosis Mechanisms in Monocytes and Macrophages

α-chlorinated fatty acids (α-ClFAs) have been identified as significant mediators of apoptosis in immune cells like monocytes and macrophages. nih.gov Research has shown that these lipids, which are stable metabolites of α-chlorofatty aldehydes (α-ClFALDs), accumulate in activated monocytes. nih.gov Specifically, the 16-carbon α-CIFA, 2-chlorohexadecanoic acid (2-ClHA), has been demonstrated to induce apoptosis in primary human monocytes, the human monocytic cell line THP-1, and the mouse macrophage cell line RAW 264.7. nih.gov This apoptotic process is characterized by several key molecular events, including the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govcaymanchem.com

The mechanism underlying α-CIFA-induced apoptosis involves the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress. nih.govresearchgate.net The production of ROS appears to be a critical initiating event, which subsequently triggers ER stress. nih.gov The importance of these pathways is highlighted by the fact that the apoptotic effects of 2-ClHA can be mitigated by the use of antioxidants and by blocking the CCAAT/enhancer-binding protein homologous protein (CHOP), a key component of the ER stress-mediated apoptosis pathway. nih.gov

The accumulation of α-ClFAs to micromolar concentrations within activated monocytes underscores their potential physiological relevance in inflammatory conditions. nih.gov Given that the activation and subsequent apoptosis of monocytes are crucial events in the development and progression of diseases like atherosclerosis, the role of α-ClFAs as inducers of apoptosis in these cells is of significant interest. nih.gov The process of apoptosis is a fundamental cellular program for the removal of damaged or unwanted cells, and its dysregulation is implicated in numerous diseases. In the context of inflammation, the controlled apoptosis of immune cells is essential for the resolution of the inflammatory response.

The induction of apoptosis by α-ClFAs is not a universal effect across all cell types or under all conditions. For instance, while high concentrations of monounsaturated fatty acids like oleic acid can induce apoptosis in T lymphocytes through caspase-3 activation, the specific effects of chlorinated fatty acids appear to be particularly potent in monocytes and macrophages. semanticscholar.org The characteristic exposure of "eat me" signals, such as phosphatidylserine, on the surface of apoptotic cells facilitates their clearance by phagocytes like macrophages. frontiersin.org This process is crucial for preventing secondary necrosis and the release of pro-inflammatory cellular contents. frontiersin.org

Induction of Endoplasmic Reticulum (ER) Stress Responses in Cellular Systems

α-chlorinated fatty acids have been shown to be potent inducers of endoplasmic reticulum (ER) stress in various cellular models. nih.govnih.gov The ER is a critical organelle responsible for protein folding, lipid synthesis, and calcium homeostasis. Perturbations in its function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. medchemexpress.com This, in turn, activates a signaling network called the unfolded protein response (UPR). medchemexpress.com

In studies involving brain microvascular endothelial cells (BMVECs), 2-chlorohexadecanoic acid (2-ClHA) was found to induce markers of ER stress. nih.govnih.gov This was accompanied by a reduction in the ATP content within the ER, indicating a disruption of the organelle's energy homeostasis. nih.govnih.gov The induction of ER stress by 2-ClHA is a key mechanism contributing to its lipotoxic effects on these cells. nih.govnih.govresearchgate.net

Furthermore, in activated monocytes, α-chlorofatty acids (α-ClFAs) trigger apoptosis through a pathway that involves both the production of reactive oxygen species (ROS) and subsequent ER stress. nih.gov The link between ROS and ER stress is a well-established phenomenon, where oxidative stress can lead to the misfolding of proteins within the ER. nih.gov The pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein) is a key downstream effector of the ER stress response, and its involvement highlights the severity of the stress induced by α-ClFAs, leading to programmed cell death. nih.gov

The mechanism by which α-ClFAs induce ER stress is thought to involve their interference with protein palmitoylation, a crucial post-translational modification that occurs in the ER and is vital for the proper function and trafficking of many proteins. nih.govnih.gov By disrupting this process, 2-ClHA and its analogs can lead to the accumulation of misfolded proteins, thereby triggering the UPR. nih.govnih.gov

The consequences of α-CIFA-induced ER stress extend beyond apoptosis. In BMVECs, it also leads to the activation of inflammatory signaling pathways, including the transcription and secretion of interleukin-6 (IL-6) and interleukin-8 (IL-8). nih.govnih.gov Interestingly, while inhibiting the PERK (protein kinase R-like ER kinase) branch of the UPR could suppress the synthesis of activating transcription factor 4 (ATF4) and the secretion of these interleukins, it did not prevent other detrimental effects like endothelial barrier dysfunction and procaspase-3 cleavage. nih.govnih.govresearchgate.net This suggests that α-ClFAs trigger multiple downstream pathways from the initial ER stress event.

Mechanisms of Mitochondrial Dysfunction in Endothelial Cells

In human brain microvascular endothelial cells (hCMEC/D3), 2-chlorohexadecanoic acid (2-ClHA) was shown to disrupt the mitochondrial membrane potential (ΔΨm). nih.govnih.govresearchgate.net The loss of ΔΨm is a critical event in mitochondrial dysfunction, as it uncouples the electron transport chain from ATP synthesis and can trigger the release of pro-apoptotic factors. mdpi.com Indeed, the dissipation of ΔΨm by 2-ClHA was associated with the cleavage of procaspase-3 and PARP, key markers of apoptosis. nih.govnih.gov

Further studies using an alkyne analog of 2-ClHA revealed that this chlorinated fatty acid accumulates not only in the endoplasmic reticulum but also within the mitochondria of these endothelial cells. nih.gov This subcellular localization provides a direct link for its detrimental effects on mitochondrial function.

Research on other halo-fatty acids, such as 2-chloropalmitic acid (2-ClPA) and 2-bromopalmitic acid (2-BrPA), in airway epithelial cells provides further insight into the mechanisms of mitochondrial toxicity. nih.gov These compounds were found to inhibit ATP-linked oxygen consumption and reduce the reserve capacity of the mitochondria. nih.gov While this initially suggested an increase in proton leak, further investigation revealed that the mitochondrial membrane potential was not altered, pointing to a different mechanism. nih.gov Instead, a significant inhibition of respiratory complex II activity was observed, which could account for the diminished reserve capacity. nih.gov The activities of complexes I, III, and IV, however, remained unchanged. nih.gov This specific targeting of complex II highlights a potential key mechanism by which α-halogenated fatty acids disrupt mitochondrial bioenergetics and induce cellular dysfunction. nih.gov

The accumulation of fatty acids in general can lead to mitochondrial stress and dysfunction. researchgate.net For instance, palmitic acid, the unchlorinated counterpart of 2-ClPA, is known to impair mitochondrial function by increasing intracellular and mitochondrial ROS, altering mitochondrial membrane potential, and reducing ATP synthesis in endothelial cells. mdpi.com The addition of a chlorine atom at the α-position appears to confer a more specific and potent mitochondrial toxicity.

Modulation of Gene Expression (e.g., COX-2, IL-6, IL-8) in In Vitro Cellular Models

α-chlorinated fatty acids have been shown to modulate the expression of key inflammatory genes in various in vitro cellular models. Notably, 2-chlorohexadecanoic acid (2-ClHA) and its precursor, 2-chlorohexadecanal (2-ClHDA), have been found to induce the expression of cyclooxygenase-2 (COX-2) in human coronary artery endothelial cells (HCAECs). nih.govresearchgate.net COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are important mediators of inflammation. uppitysciencechick.com

In HCAECs, treatment with 2-ClHA resulted in an increase in COX-2 protein expression after 8 hours. nih.govresearchgate.net Quantitative PCR analysis revealed that 2-ClHA led to a modest increase in COX-2 mRNA levels within 1 hour, which then remained constant for up to 8 hours. nih.govresearchgate.net This upregulation of COX-2 expression by 2-ClHA suggests a role for this chlorinated lipid in altering vascular endothelial cell function during inflammatory events, such as leukocyte activation. nih.gov The sustained impact of its precursor, 2-ClHDA, on COX-2 expression may be due to its gradual metabolism to 2-ClHA over time. nih.gov

Beyond COX-2, α-chlorinated fatty acids also influence the expression of pro-inflammatory cytokines. In human brain microvascular endothelial cells (hCMEC/D3), 2-ClHA was found to activate the transcription and secretion of interleukin-6 (IL-6) and interleukin-8 (IL-8). nih.govnih.gov Both IL-6 and IL-8 are potent pro-inflammatory cytokines that play crucial roles in orchestrating the inflammatory response, including the recruitment of immune cells. The induction of these cytokines by 2-ClHA is linked to the induction of ER stress. nih.gov Specifically, the protein kinase R-like ER kinase (PERK) inhibitor, GSK2606414, was able to suppress the 2-ClHA-mediated synthesis of activating transcription factor 4 (ATF4) and the subsequent secretion of IL-6 and IL-8. nih.govnih.govresearchgate.net

The ability of α-chlorinated fatty acids to upregulate the expression of genes like COX-2, IL-6, and IL-8 underscores their potential to act as pro-inflammatory mediators. By modulating the genetic expression profile of endothelial cells, these lipids can contribute to the amplification and perpetuation of inflammatory responses within the vasculature.

Table 1: Impact of 2-Chlorohexadecanoic Acid (2-ClHA) on Gene Expression in Endothelial Cells

| Cell Type | Gene | Effect | Reference |

| Human Coronary Artery Endothelial Cells (HCAEC) | COX-2 | Increased protein and mRNA expression | nih.govresearchgate.net |

| Human Brain Microvascular Endothelial Cells (hCMEC/D3) | IL-6 | Increased transcription and secretion | nih.govnih.gov |

| Human Brain Microvascular Endothelial Cells (hCMEC/D3) | IL-8 | Increased transcription and secretion | nih.govnih.gov |

Effects on Endothelial Barrier Integrity in Controlled In Vitro Environments

α-chlorinated fatty acids have been identified as potent disruptors of endothelial barrier integrity in controlled in vitro settings. nih.govnih.gov The endothelial barrier, formed by a monolayer of endothelial cells lining the blood vessels, is crucial for regulating the passage of fluids, solutes, and cells between the blood and surrounding tissues. Its dysfunction is a hallmark of inflammation and various vascular diseases. frontiersin.org

Studies have shown that 2-chlorohexadecanoic acid (2-ClHA) induces endothelial barrier dysfunction. nih.govnih.gov In a model using human brain microvascular endothelial cells (hCMEC/D3), which form the basis of the blood-brain barrier, 2-ClHA was shown to cause damage. nih.govresearchgate.net This effect is particularly relevant in the context of neuroinflammation, where the breakdown of the blood-brain barrier can have severe consequences. nih.gov The mechanism underlying this barrier dysfunction is linked to the lipotoxic responses induced by 2-ClHA, including ER stress. nih.govnih.gov However, it is noteworthy that inhibiting the PERK pathway of the ER stress response did not prevent the endothelial barrier dysfunction caused by 2-ClHA, suggesting that other mechanisms are also at play. nih.govnih.gov

The precursor to 2-ClHA, 2-chlorofatty aldehyde (2-ClFALD), also demonstrates a significant capacity to compromise endothelial barrier function. frontiersin.orgnih.gov In studies involving human coronary artery endothelial cells (HCAEC), human lung microvascular endothelial cells (HLMVEC), and human kidney endothelial cells (HKEC), 2-ClFALD treatment led to a time-dependent loss of barrier function across all three cell lines. frontiersin.orgnih.gov This indicates a generalizable effect of this class of lipids on endothelial permeability, although the degree of responsiveness can vary between different vascular beds. frontiersin.orgnih.gov

The disruption of the endothelial barrier by these chlorinated lipids is often associated with the upregulation of cell adhesion molecules. nih.gov For instance, 2-ClFALD treatment increases the surface expression of P-selectin, E-selectin, ICAM-1, and VCAM-1 on HCAECs and HLMVECs. nih.gov This not only contributes to the inflammatory response by facilitating leukocyte adhesion but can also impact the integrity of the junctions between endothelial cells. Palmitate, a related saturated fatty acid, has been shown to increase endothelial permeability by disrupting tight junction proteins, a process that can be mediated by the release of high mobility group box 1 (HMGB1). oncotarget.com

Table 2: Effects of α-Chlorinated Lipids on Endothelial Barrier Function in Vitro

| Compound | Cell Model | Observed Effect | Reference |

| 2-Chlorohexadecanoic acid (2-ClHA) | Human Brain Microvascular Endothelial Cells | Induces barrier dysfunction | nih.govnih.gov |

| 2-Chlorofatty aldehyde (2-ClFALD) | Human Coronary Artery Endothelial Cells | Time-dependent loss of barrier function | frontiersin.orgnih.gov |

| 2-Chlorofatty aldehyde (2-ClFALD) | Human Lung Microvascular Endothelial Cells | Time-dependent loss of barrier function | frontiersin.orgnih.gov |

| 2-Chlorofatty aldehyde (2-ClFALD) | Human Kidney Endothelial Cells | Time-dependent loss of barrier function | frontiersin.orgnih.gov |

Role in Leukocyte Chemotaxis and Related Cellular Processes in Experimental Contexts

α-chlorinated fatty acids and their precursors play a significant role in leukocyte chemotaxis and other related cellular processes that are central to the inflammatory response. nih.govnih.gov Chemotaxis, the directed migration of cells in response to a chemical gradient, is fundamental for the recruitment of leukocytes, such as neutrophils, to sites of inflammation or injury. portlandpress.com

The α-chlorinated fatty aldehyde, 2-chlorohexadecanal (2-ClHDA), has been identified as a neutrophil chemoattractant. nih.gov This means it can attract neutrophils to its location, thereby amplifying the inflammatory cascade. This is particularly relevant as 2-ClHDA is produced by activated neutrophils and monocytes themselves, creating a positive feedback loop for further leukocyte recruitment. nih.govnih.gov

Beyond direct chemotaxis, α-chlorinated lipids facilitate leukocyte-endothelial interactions, which are a prerequisite for the extravasation of leukocytes from the bloodstream into the tissues. Treatment of various types of endothelial cells, including human coronary artery endothelial cells (HCAEC) and human lung microvascular endothelial cells (HLMVEC), with 2-ClHDA leads to a profound increase in the surface expression of adhesion molecules such as P-selectin, E-selectin, ICAM-1, and VCAM-1. nih.gov This enhanced expression of adhesion molecules results in the robust adherence of both neutrophils and platelets to the activated endothelial cell layer. caymanchem.comnih.gov In contrast, human kidney endothelial cells show a much weaker response, indicating a degree of tissue-specificity in these interactions. nih.gov

Furthermore, 2-chloro palmitic acid has been shown to induce the formation of neutrophil extracellular traps (NETs). caymanchem.com NETosis is a unique form of cell death where neutrophils release a web-like structure of decondensed chromatin, histones, and granular proteins that can trap and kill pathogens. frontiersin.org The induction of NET formation by 2-chloro palmitic acid, as evidenced by increased DNA release and colocalization of myeloperoxidase with extracellular DNA, represents another mechanism by which these lipids contribute to the immune response and inflammation. caymanchem.com

Short-chain fatty acids, in general, have been shown to stimulate the migration of neutrophils. They can increase the expression of L-selectin on the neutrophil surface and promote the release of chemoattractants like cytokine-induced neutrophil chemoattractant-2αβ (CINC-2αβ). portlandpress.com While these are not chlorinated fatty acids, this demonstrates a broader principle of fatty acids influencing leukocyte trafficking. The specific actions of α-chlorinated fatty acids on chemotaxis and adhesion molecule expression highlight their potent role as lipid mediators in the complex orchestration of the inflammatory response. caymanchem.comnih.gov

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| 14-Chlorotetradecanoic acid | This compound |

| 2-ClHA | 2-Chlorohexadecanoic acid |

| 2-ClHDA | 2-Chlorohexadecanal |

| α-ClFAs | α-chlorinated fatty acids |

| α-ClFALDs | α-chlorofatty aldehydes |

| 2-ClPA | 2-Chloropalmitic acid |

| 2-BrPA | 2-Bromopalmitic acid |

| IL-6 | Interleukin-6 |

| IL-8 | Interleukin-8 |

| COX-2 | Cyclooxygenase-2 |

| PARP | Poly (ADP-ribose) polymerase |

| CHOP | CCAAT/enhancer-binding protein homologous protein |

| ROS | Reactive oxygen species |

| ATF4 | Activating transcription factor 4 |

| PERK | Protein kinase R-like ER kinase |

| CINC-2αβ | Cytokine-induced neutrophil chemoattractant-2αβ |

| HMGB1 | High mobility group box 1 |

Future Research Directions and Unexplored Avenues for 14 Chlorotetradecanoic Acid Research

Elucidation of Complete Metabolic Schemes for Chlorinated Fatty Acids

The complete metabolic fate of chlorinated fatty acids, including 14-chlorotetradecanoic acid, is not yet fully understood. While ω-oxidation has been identified as a key catabolic pathway for α-chlorinated fatty acids, leading to the formation of chlorinated dicarboxylic acids, the entire metabolic network is likely more complex. nih.govnih.gov

Future research should focus on:

Identifying all metabolic intermediates: Comprehensive profiling of metabolites in various biological systems (e.g., hepatocytes, in vivo models) following exposure to this compound is crucial.

Mapping the complete catabolic and anabolic pathways: Determining how this compound is broken down and whether it or its metabolites are incorporated into more complex lipids is essential. wikipedia.org Studies on other chlorinated fatty acids have shown they can be incorporated into neutral lipids and phospholipids (B1166683). researchgate.net

Understanding the regulation of these pathways: Investigating how factors like inflammation or disease states influence the metabolic processing of chlorinated fatty acids will provide a more complete picture. nih.govnih.gov

Investigation of Undiscovered Enzymatic Pathways Involved in Chlorination or Catabolism

The enzymatic machinery responsible for the metabolism of chlorinated fatty acids is an area ripe for discovery. While cytochrome P450 enzymes are implicated in the initial ω-hydroxylation step of α-chlorinated fatty acids, other enzymes are certainly involved in subsequent oxidation and chain-shortening steps. nih.gov

Key research questions include:

Identification of specific enzymes: Pinpointing the specific enzymes responsible for each step of this compound catabolism is a primary goal.

Exploring novel chlorination mechanisms: While the reaction of hypochlorous acid (HOCl) with plasmalogens is a known source of α-chlorinated fatty aldehydes, which are then oxidized to α-chlorinated fatty acids, other potential endogenous chlorination pathways may exist. researchgate.netumsystem.edu

Characterizing enzyme kinetics and substrate specificity: Understanding how efficiently enzymes process this compound and its various isomers will be critical.

Development of Novel Synthetic Routes for Specific Isomers or Analogues with Defined Stereochemistry

The biological activity of a molecule is often highly dependent on its specific three-dimensional structure. Therefore, the ability to synthesize specific isomers and analogues of this compound with defined stereochemistry is paramount for detailed biological investigations.

Future synthetic efforts should aim to:

Develop stereoselective synthetic methods: Creating synthetic routes that produce either the (R)- or (S)-enantiomer of this compound, as well as other potential diastereomers, is a significant challenge.

Synthesize isotopically labeled analogues: Stable isotope-labeled versions of this compound are invaluable tools for tracing its metabolic fate and quantifying its presence in biological samples. nih.govnih.gov

Create novel analogues for structure-activity relationship studies: Synthesizing related molecules with systematic variations in chain length, chlorine position, and other functional groups will help to identify the key structural features responsible for its biological effects.

Computational Chemistry and Theoretical Modeling of Reactivity and Interaction with Biological Targets

Computational chemistry and theoretical modeling offer powerful in silico tools to complement experimental research. These approaches can provide insights into the reactivity of this compound and predict its interactions with potential biological targets.

Areas for computational investigation include:

Modeling reaction mechanisms: Theoretical calculations can help to elucidate the mechanisms of enzymatic reactions involved in the metabolism of this compound.

Predicting binding affinities: Molecular docking simulations can be used to predict how this compound might bind to the active sites of enzymes or receptors, such as peroxisome proliferator-activated receptors (PPARs). nih.gov

Understanding structure-activity relationships: Computational models can help to explain why different isomers or analogues of this compound exhibit different biological activities.

Application as Research Probes in Understanding Inflammatory Signaling and Cellular Dysfunction

Chlorinated fatty acids have emerged as important molecules in the context of inflammation and cellular stress. researchgate.netumsystem.edu this compound and its derivatives can serve as valuable research probes to dissect the molecular mechanisms underlying these processes.

Future applications in this area could involve:

Investigating the role in inflammatory diseases: Using this compound to study its effects on inflammatory pathways in models of diseases like sepsis, atherosclerosis, and acute lung injury. nih.govumsystem.eduresearchgate.net

Elucidating effects on endothelial and epithelial barrier function: Exploring how this compound impacts the integrity of cellular barriers, a key aspect of many inflammatory conditions. nih.govumsystem.edu

Dissecting signaling pathways: Using this compound to identify and characterize the specific signaling molecules and pathways that are activated or inhibited in response to chlorinated lipid exposure.

Exploration of Environmental Fate and Transformation Products in Controlled Research Settings

Given the potential for chlorinated organic compounds to persist in the environment, understanding the environmental fate and transformation of this compound is an important area of research.

Controlled laboratory studies should be designed to:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 14-Chlorotetradecanoic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves chlorination of tetradecanoic acid derivatives. A common approach is the Hell–Volhard–Zelinskii reaction, where phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) facilitates chlorination at the C14 position. Researchers should optimize reaction conditions (temperature, solvent, stoichiometry) to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical, with purity verification using melting point analysis and HPLC .

- Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR (¹³C for chlorine position). Safety protocols for handling chlorinating agents (e.g., fume hood use, PPE) must align with SDS guidelines for similar fatty acid derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR : ¹H NMR (δ ~2.3 ppm for α-protons to COOH; δ ~3.6 ppm for CH₂Cl). ¹³C NMR identifies the chlorine-substituted carbon (δ ~45 ppm) and carboxyl carbon (δ ~180 ppm).

- FT-IR : C=O stretch (~1700 cm⁻¹), C-Cl stretch (~650 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (m/z ~264 for [M+H]⁺), fragment patterns confirming chlorine presence.

- Reference Standards : Compare with databases like PubChem or CTD for validation .

Q. What safety protocols should be followed when handling this compound, based on its physicochemical properties?

- Methodological Answer :

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Handling : Use chemical-resistant gloves (nitrile) and eye protection. Avoid inhalation of dust/aerosols.

- Waste Disposal : Neutralize with alkaline solutions before disposal.

- Emergency Measures : Immediate decontamination with soap/water for skin contact; eye irrigation stations must be accessible. While no direct SDS exists for this compound, protocols for structurally similar chlorinated fatty acids (e.g., 13-Methyltetradecanoic acid) recommend minimal exposure and proper ventilation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data of this compound across different studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of existing literature, categorizing studies by experimental conditions (e.g., cell lines, dosage, exposure time).

- Controlled Replication : Reproduce conflicting experiments under standardized conditions. Use ANOVA or t-tests to assess variability sources (e.g., batch effects, assay sensitivity).

- Data Triangulation : Cross-validate findings using orthogonal methods (e.g., in vitro vs. in vivo models, computational docking studies).

- Critical Tools : Utilize databases like CTD to compare toxicity profiles and identify confounding factors (e.g., impurities, isomerism) .

Q. What experimental design considerations are critical when investigating the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Variable Isolation : Synthesize derivatives with systematic modifications (e.g., chain length, halogen position) while keeping other parameters constant.

- Biological Assays : Use dose-response curves and IC₅₀ calculations to quantify potency. Include positive/negative controls (e.g., unmodified fatty acids).

- Computational Modeling : Apply QSAR models to predict activity trends and guide synthetic priorities.

- Statistical Rigor : Employ factorial design or response surface methodology to optimize multi-variable experiments .

Q. What advanced computational chemistry approaches can predict the reactivity of this compound in complex biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate membrane interactions to study bioavailability and lipid bilayer penetration.

- Density Functional Theory (DFT) : Calculate electrophilicity at the chlorine site to predict metabolic transformation (e.g., glutathione conjugation).

- ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity.

- Validation : Cross-reference computational results with experimental metabolomics data (e.g., LC-MS/MS profiling) .

Data Presentation and Reproducibility

Q. How should researchers present and archive spectral data for this compound to ensure reproducibility?

- Methodological Answer :

- Supplementary Materials : Include raw NMR/FTR/MS files in open-access repositories (e.g., Zenodo).

- Metadata Annotation : Document instrument parameters (e.g., NMR frequency, solvent peaks).

- Standardized Formats : Use JCAMP-DX for spectral data. Follow Beilstein Journal guidelines for experimental section clarity .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.